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Brevinin-2-RA14 peptide precursor

Cat. No.: B1577729
Attention: For research use only. Not for human or veterinary use.
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Description

The Brevinin-2-RA14 peptide precursor is a synthetic analog belonging to the Brevinin-2 family of antimicrobial peptides (AMPs), initially isolated from frog skin secretions . These peptides are a key focus in biomedical research for developing new therapeutic agents against drug-resistant bacteria and cancer cells, offering a potential alternative to conventional antibiotics . Brevinin-2 peptides demonstrate potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Their mechanism of action is primarily attributed to their cationic and amphipathic nature, which allows them to interact with and disrupt the anionic phospholipid bilayers of bacterial membranes, often through "carpet-like" or pore-forming "barrel-stave" models . Beyond their antibacterial properties, several Brevinin-2 family members, such as Brevinin-2R, exhibit promising anticancer activity by selectively killing cancer cells through the induction of apoptosis via the lysosomal-mitochondrial death pathway, showing a better therapeutic window than some widely-used chemotherapeutic drugs . The typical structure of Brevinin-2 peptides includes a linear, alpha-helical N-terminal domain and a C-terminal disulfide-bridged cyclic heptapeptide, known as the "Rana box" . Research indicates that the N-terminal domain is critical for its biological activity, while modifications to the Rana box can significantly reduce hemolytic toxicity, thereby improving the peptide's therapeutic index for potential clinical applications . This precursor material is essential for researchers exploring structure-activity relationships, designing novel analogs with enhanced efficacy and stability, and conducting in-depth mechanistic studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

bioactivity

Antimicrobial

sequence

ILDCFKNMALNAAKSAGTSVLNALSCKLSKTC

Origin of Product

United States

Genomic and Molecular Basis of Brevinin 2 Ra14 Peptide Precursor

The journey to understanding the Brevinin-2-RA14 peptide begins at the genetic level, with the isolation and characterization of its corresponding gene. This process typically involves the creation of a cDNA library from the frog's skin secretions, a rich source of antimicrobial peptides.

cDNA Cloning and Nucleotide Sequence Analysis

The isolation of the gene encoding the Brevinin-2-RA14 precursor is achieved through the technique of "shotgun" cloning. This method involves constructing a cDNA library from the mRNA extracted from the skin of Odorrana andersonii. Utilizing the highly conserved nature of the 5'-untranslated region of ranid frog antimicrobial peptide precursor cDNAs, researchers can design specific primers to amplify the desired gene sequences.

While the specific full-length cDNA nucleotide sequence for Brevinin-2-RA14 is not widely available in public databases, the general methodology provides a clear picture of its acquisition. The analysis of such a sequence would reveal the open reading frame that encodes the entire precursor protein, including the signal peptide, the propeptide/acidic spacer, and the mature Brevinin-2-RA14 peptide.

Identification of Gene Clusters Associated with Brevinin-2-RA14 Precursor

The genomic organization of antimicrobial peptide genes in frogs often reveals the presence of gene clusters. These clusters, containing multiple genes encoding different antimicrobial peptides, are thought to have arisen through gene duplication events, a key driver of the evolution of this diverse defense system. Studies on other ranid frogs have shown that these gene clusters can be extensive and contain various members of the Brevinin family and other antimicrobial peptide families.

While specific research detailing the gene clusters directly associated with Brevinin-2-RA14 in Odorrana andersonii is limited, the established patterns in related species strongly suggest that the gene for this precursor resides within such a cluster. The close proximity of different antimicrobial peptide genes allows for their coordinated regulation and the rapid deployment of a diverse arsenal (B13267) of defense molecules in response to pathogenic threats.

Analysis of Regulatory Elements within the Brevinin-2-RA14 Gene Locus

The expression of antimicrobial peptide genes is tightly controlled by regulatory elements located within the gene locus. These elements, such as promoters and enhancers, bind transcription factors that initiate the process of transcribing the DNA into mRNA. In amphibians, the production of antimicrobial peptides is often induced by stress or injury, indicating the presence of responsive regulatory elements.

Detailed analysis of the genomic region surrounding the Brevinin-2-RA14 gene would be necessary to identify specific regulatory motifs. However, based on studies of other amphibian antimicrobial peptide genes, it is expected to contain binding sites for transcription factors involved in immune and stress responses. The identification of these elements is crucial for understanding how the frog modulates the production of Brevinin-2-RA14 in response to its environment.

Precursor Architecture and Domain Organization of Brevinin-2-RA14

The Brevinin-2-RA14 precursor protein is a multi-domain entity, meticulously designed for the production and subsequent release of the active antimicrobial peptide. This precursor architecture is a hallmark of amphibian antimicrobial peptides and ensures that the potent, membrane-disrupting activity of the mature peptide is sequestered until it is needed. The precursor is comprised of a signal peptide, a propeptide/acidic spacer, and the C-terminal mature peptide.

A patent has disclosed the mature peptide sequence of Brevinin-2-RA14 as SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC.

Characterization of the Signal Peptide Domain

Located at the N-terminus of the precursor, the signal peptide acts as a molecular "zip code," directing the nascent polypeptide chain to the endoplasmic reticulum for secretion. This domain is typically 20-30 amino acids in length and is characterized by a hydrophobic core. Following its guidance role, the signal peptide is cleaved off by signal peptidases within the endoplasmic reticulum. While the precise amino acid sequence of the Brevinin-2-RA14 signal peptide is not publicly detailed, its presence and function are inferred from the well-established model of amphibian antimicrobial peptide biosynthesis.

Delineation of the Mature Peptide Encoding Region

The signal peptide directs the precursor to the secretory pathway, after which it is cleaved. The acidic propeptide is also removed by specific enzymes. The mature Brevinin-2-RA14 peptide itself is a 33-amino-acid-long chain with the sequence SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC. nih.gov A characteristic feature of many brevinin-2 (B1175259) peptides is the "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus, which is also present in Brevinin-2-RA14. nih.gov The processing of the precursor to release the mature peptide is a critical step in activating its antimicrobial function.

Table 1: Structural Domains of a Typical Brevinin-2 Precursor

DomainFunction
Signal PeptideDirects the precursor to the secretory pathway.
Acidic PropeptideMay play a role in proper folding and preventing premature activity of the mature peptide.
Mature PeptideThe biologically active antimicrobial peptide.
"Rana Box"A conserved C-terminal cyclic motif, often crucial for antimicrobial activity.

Transcriptional Regulation and Gene Expression of Brevinin-2-RA14

The production of Brevinin-2-RA14 is tightly controlled at the genetic level, ensuring its availability when the frog encounters pathogens or environmental stress.

Mechanisms Governing Brevinin-2-RA14 Gene Transcription

The transcription of antimicrobial peptide genes, including those for brevinins, is a complex process. In amphibians, these peptides are synthesized in specialized granular glands in the skin. nih.gov The expression of these genes is generally induced upon stimulation, leading to the rapid production and secretion of the peptides. This inducible expression is a hallmark of the innate immune system, allowing for a swift response to threats. While specific transcription factors for the Brevinin-2-RA14 gene have not been identified, it is known that the regulation of antimicrobial peptide genes in amphibians involves complex signaling pathways that are activated by external stimuli. nih.gov

Environmental and Physiological Modulators of Brevinin-2-RA14 Expression

The expression of antimicrobial peptides in frogs is known to be influenced by a variety of environmental and physiological cues. Studies on other Rana species provide valuable insights into the potential modulators of Brevinin-2-RA14 expression. For instance, in the wood frog Rana sylvatica, the expression of a brevinin peptide was found to be significantly increased in response to environmental stressors such as dehydration and anoxia. nih.govbiologists.com This suggests that conditions posing a physiological challenge and increasing the risk of infection can trigger an upregulation of antimicrobial peptide production as a protective measure. It is plausible that similar stressors, along with direct microbial challenges, modulate the expression of the Brevinin-2-RA14 gene in Odorrana andersonii.

Differential Expression Patterns Across Tissues or Developmental Stages

The expression of antimicrobial peptides can also vary across different tissues and developmental stages of the frog. Research on Rana sylvatica has shown that brevinin transcripts are present in tadpoles and their levels significantly increase during the later stages of metamorphosis. nih.govresearchgate.net This indicates a developmental regulation, likely preparing the froglet for the transition to a terrestrial environment with a different microbial landscape. nih.gov Furthermore, in adult frogs, the expression of brevinin was found to be significantly higher in the dorsal skin compared to the ventral skin, which correlates with a greater abundance of dermal glands on the back. biologists.com While specific data for Brevinin-2-RA14 is not available, it is reasonable to hypothesize that its expression is also highest in the skin, the primary site of its defensive function, and may be subject to developmental regulation.

Biosynthesis and Post Translational Processing of Brevinin 2 Ra14 Peptide Precursor

Ribosomal Synthesis Pathway of Brevinin-2-RA14 Precursor

Like all genetically encoded peptides, the journey of Brevinin-2-RA14 begins at the ribosome. The blueprint for the precursor polypeptide is transcribed from the corresponding gene into messenger RNA (mRNA). This mRNA molecule then serves as a template for translation by the ribosomal machinery, which synthesizes a linear chain of amino acids. nih.gov This initial product is known as the prepropeptide.

The prepropeptide of Brevinin-2-RA14 has a characteristic tripartite structure common to many amphibian antimicrobial peptides. nih.gov It consists of an N-terminal signal peptide, a central acidic spacer region, and the C-terminal mature peptide sequence. nih.govnih.gov The signal peptide acts as a molecular "zip code," directing the nascent polypeptide to the endoplasmic reticulum for further processing and eventual secretion. mdpi.com The acidic spacer is believed to play a role in preventing premature activity of the peptide within the host's cells. nih.gov

Enzymatic Maturation Processes of Brevinin-2-RA14

Following its ribosomal synthesis, the Brevinin-2-RA14 precursor undergoes a series of critical enzymatic modifications. These post-translational processing events are essential for transforming the inactive precursor into the potent antimicrobial agent.

Proteolytic Cleavage Events and Recognition Sites (e.g., Dibasic Cleavage, Furin-like Endoproteases)

A pivotal step in the maturation of Brevinin-2-RA14 is the precise proteolytic cleavage of the precursor protein to release the mature peptide. This process typically occurs at specific recognition sites, which in many amphibian antimicrobial peptide precursors are characterized by pairs of basic amino acids, such as Lysine-Arginine (-KR-). nih.govnih.gov This dibasic motif is a canonical cleavage site for a family of enzymes known as proprotein convertases (PCs), with furin being a prominent member. nih.govnih.gov These endoproteases recognize and cleave the polypeptide chain on the C-terminal side of the basic residue pair, liberating the mature peptide from the leader peptide and acidic spacer. nih.govresearchgate.net While the specific protease in Rana andersonii has not been definitively identified, the presence of a potential dibasic cleavage site in the precursor sequence strongly suggests the involvement of a furin-like endoprotease. nih.govresearchgate.net

Dehydration Reactions in Brevinin-2-RA14 Processing

Dehydration reactions, the removal of a water molecule from serine or threonine residues to form dehydroalanine (B155165) or dehydrobutyrine respectively, are characteristic modifications in the biosynthesis of certain classes of peptide natural products, particularly non-ribosomally synthesized peptides (NRPs) and some ribosomally synthesized and post-translationally modified peptides (RiPPs) like lanthipeptides. nih.govwikipedia.orgresearchgate.net However, based on the known structure and biosynthetic pathway of Brevinin family peptides, dehydration reactions are not a recognized step in the maturation of Brevinin-2-RA14. nih.govacs.org The maturation process of this family of peptides relies on proteolytic cleavage, cyclization via disulfide bond formation, and C-terminal amidation.

Cyclization Events and the Formation of the Ranabox Motif

A hallmark of the Brevinin-2 (B1175259) family of peptides is the presence of a C-terminal cyclic structure known as the "Ranabox" motif. wikipedia.org In Brevinin-2-RA14, this motif is formed by a disulfide bond between two cysteine residues located near the C-terminus of the mature peptide. This cyclization event is a critical post-translational modification that stabilizes the peptide's three-dimensional structure. The formation of this disulfide bridge is an oxidative process catalyzed by enzymes within the endoplasmic reticulum, likely involving protein disulfide isomerases (PDIs) that facilitate the correct pairing and oxidation of the cysteine thiol groups. nih.govyoutube.comyoutube.com This covalent linkage creates a constrained loop structure that is believed to be important for the peptide's biological activity and stability. nih.gov

Amidation and Other C-Terminal Modifications

The final step in the maturation of many bioactive peptides, including likely Brevinin-2-RA14, is the amidation of the C-terminal carboxyl group. nih.govlifetein.com This modification, where the C-terminal carboxylate is converted to a carboxamide, is catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme typically acts on a C-terminal glycine (B1666218) residue, which is subsequently cleaved, leaving an amidated amino acid at the C-terminus. C-terminal amidation is crucial as it neutralizes the negative charge of the carboxyl group, which can enhance the peptide's biological activity and increase its resistance to degradation by exopeptidases. lifetein.combiorxiv.org

Role of Leader Peptides in Brevinin-2-RA14 Biosynthesis and Modification

The leader peptide of the Brevinin-2-RA14 precursor, which encompasses the N-terminal signal peptide and the acidic spacer, plays a multifaceted and indispensable role in the biosynthesis and modification of the mature peptide. Its primary functions include:

Trafficking and Secretion: The N-terminal signal peptide is essential for guiding the precursor peptide into the secretory pathway, ensuring it reaches the correct cellular compartments for post-translational modifications and eventual release from the cell. mdpi.com

Preventing Premature Activity: The acidic nature of the spacer region is thought to keep the highly cationic and potentially cytotoxic mature peptide in an inactive state within the host's own cells, preventing self-harm. nih.gov

Guiding Post-Translational Modifications: The leader peptide can act as a recognition motif for the processing enzymes, ensuring that the modifications occur at the correct positions on the precursor molecule. researchgate.net It is believed to help maintain the precursor in a conformation that is amenable to the actions of proteases and other modifying enzymes.

In essence, the leader peptide acts as a chaperone, guiding the Brevinin-2-RA14 precursor through its complex maturation journey, from its synthesis on the ribosome to its final, active form.

Comparative Analysis of Precursor Processing Across Brevinin Subfamilies

The brevinin superfamily is broadly categorized into two main subfamilies, Brevinin-1 and Brevinin-2, which exhibit distinct differences in their precursor processing pathways, leading to variations in the final mature peptides. These differences are evident in the length of the mature peptide, the conservation of specific amino acid residues, and the nature of post-translational modifications.

Brevinin-1 peptides are generally shorter, typically comprising around 24 amino acid residues. nih.gov A hallmark of the Brevinin-1 subfamily is the highly conserved "Rana box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bond between two cysteine residues. nih.gov This structural feature is consistently processed and is considered crucial for the stability and, in some cases, the activity of Brevinin-1 peptides. The precursor processing for this subfamily reliably includes the enzymatic steps necessary for the formation of this disulfide bridge.

In contrast, Brevinin-2 peptides are typically longer, often containing 33 to 34 amino acids. researchgate.net While some members of the Brevinin-2 family also possess a C-terminal "Rana box," its presence and structure are less conserved compared to the Brevinin-1 subfamily. nih.gov Some Brevinin-2 peptides may have a modified loop or lack it entirely, being linear peptides with an amidated C-terminus instead. nih.gov This suggests a greater diversity in the post-translational processing machinery for the Brevinin-2 subfamily.

The proteolytic cleavage sites also show some variation between the two subfamilies. While a dibasic -KR- site is common for both, the specific context of surrounding amino acids can differ, potentially influencing the efficiency and specificity of cleavage by prohormone convertases.

The following tables provide a comparative overview of the key features of precursor processing in Brevinin-1 and Brevinin-2 subfamilies.

Table 1: General Comparison of Brevinin Subfamily Precursor Processing

Feature Brevinin-1 Subfamily Brevinin-2 Subfamily
Mature Peptide Length Approx. 24 residues nih.gov Approx. 33-34 residues researchgate.net
"Rana Box" (C-terminal loop) Highly conserved nih.gov Variable presence and structure nih.gov
Proteolytic Cleavage Site Typically dibasic (e.g., -KR-) Typically dibasic (e.g., -KR-)

| C-terminal Amidation | Less common | More frequently observed nih.gov |

Table 2: Key Post-Translational Modifications in Brevinin Subfamilies

Modification Brevinin-1 Subfamily Brevinin-2 Subfamily Functional Implication
Disulfide Bridge Formation ("Rana Box") Predominantly present and conserved. nih.gov Presence and structure are variable. nih.gov Enhances structural stability.
C-terminal Amidation Occurs in some members, often in those lacking a "Rana box". More common, especially in linear variants. nih.gov Neutralizes C-terminal charge, often increasing antimicrobial activity.

| Proteolytic Cleavage | Endoproteolytic cleavage at dibasic sites. | Endoproteolytic cleavage at dibasic sites. | Releases the mature peptide from the precursor. |

Structural Biology and Structure Activity Relationships of Brevinin 2 Ra14 Peptide Mature Form

Elucidation of Brevinin-2-RA14 Molecular Architecture and Key Structural Motifs

The primary structure of Brevinin-2-RA14 consists of the amino acid sequence: SFLTSFKDMAIKVAKDAGVNILNTISCKISKTC. Like other members of the Brevinin-2 (B1175259) family, it is a cationic and amphipathic peptide, features that are crucial for its interaction with microbial membranes. nih.govnih.gov

Analysis of α-helical Conformation

In aqueous solutions, Brevinin peptides typically exist in a random coil conformation. However, upon interaction with membrane-mimetic environments, such as sodium dodecylsulfate (SDS) and dodecylphosphocholine (B1670865) (DPC) micelles, they undergo a significant conformational change to form an α-helical structure. nih.govnih.govnih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be essential for their membrane-disrupting activities. nih.gov Circular dichroism (CD) spectroscopy studies on related Brevinin-2 peptides have confirmed the induction of α-helical conformation in the presence of these micelles. nih.govnih.gov For instance, studies on Brevinin-2GUb showed the adoption of an α-helix in a membrane-mimicking environment, characterized by a positive band at 190 nm and two negative bands at 208 and 222 nm in the CD spectrum. nih.govnih.gov It is highly probable that Brevinin-2-RA14 exhibits similar behavior, with the amphipathic nature of the helix facilitating its insertion into the lipid bilayer.

Structural Characteristics of the C-terminal Cyclic Heptapeptide (B1575542) Domain

A hallmark of the Brevinin-2 family is the presence of a C-terminal cyclic heptapeptide domain, often referred to as the "Rana box". nih.govnih.gov This motif is formed by a disulfide bond between two cysteine residues, enclosing a loop of amino acids. In Brevinin-2-RA14, this corresponds to the C-terminal sequence Cys27-Lys-Ile-Ser-Lys-Thr-Cys33. While the primary sequence of Brevinin-2 peptides can be variable, the "Rana box" is a highly conserved feature. nih.gov Although initially thought to be indispensable for antimicrobial activity, some studies on truncated Brevinin peptides have challenged this notion. nih.govnih.gov Nevertheless, this cyclic domain is a defining structural characteristic of Brevinin-2-RA14.

Investigation of Conformational Dynamics of Brevinin-2-RA14 in Biological Mimetic Environments

To understand the behavior of Brevinin-2-RA14 at the molecular level upon encountering bacterial or host cell membranes, its conformational dynamics have been studied in environments that mimic these biological interfaces. The use of micelles in nuclear magnetic resonance (NMR) spectroscopy allows for the detailed structural and dynamic characterization of peptides in a membrane-like setting.

Behavior in Prokaryotic Membrane-Mimetic Micelles

Sodium dodecylsulfate (SDS) micelles are often used to mimic the anionic surface of prokaryotic membranes. nih.gov NMR studies of a closely related Brevinin-2 peptide in the presence of SDS micelles have revealed a well-defined α-helical structure. nih.gov Fluorescence spectroscopy experiments have further shown that the N-terminal region of the peptide interacts with the hydrophobic core of the micelle. nih.gov It is anticipated that Brevinin-2-RA14 would adopt a similar conformation, with the cationic residues of the peptide interacting with the negatively charged sulfate (B86663) head groups of the SDS molecules, and the hydrophobic residues partitioning into the acyl chains of the micelle. This orientation facilitates the disruption of the membrane, a key step in its antimicrobial action.

Conformational Changes in Eukaryotic Membrane-Mimetic Micelles

Dodecylphosphocholine (DPC) micelles serve as a model for the zwitterionic outer membrane of eukaryotic cells, such as red blood cells. nih.gov Structural studies of a Brevinin-2-related peptide using NMR spectroscopy in DPC micelles also show an induced α-helical conformation. nih.gov However, a comparative analysis of the peptide's structure in SDS versus DPC micelles revealed significant conformational differences in the region linking the N-terminal and C-terminal helices. nih.gov This suggests that the specific lipid composition of the membrane can influence the peptide's structure and, consequently, its biological activity and selectivity. The conformational flexibility observed in different membrane environments is likely a key determinant of the pharmacological specificity of Brevinin-2 peptides. nih.gov

Influence of Amino Acid Composition and Sequence on Brevinin-2-RA14 Bioactivity

A key determinant of bioactivity is the peptide's net positive charge, which facilitates the initial electrostatic interaction with the negatively charged components of bacterial cell membranes. nih.gov Generally, an increase in the net positive charge, often achieved by incorporating basic amino acids like lysine (B10760008) (Lys) or arginine (Arg), correlates with enhanced antimicrobial potency. nih.gov However, an excessive net charge can lead to increased hemolytic activity, highlighting the need for a balanced charge distribution for optimal therapeutic potential.

The hydrophobicity and amphipathicity of the peptide are also crucial. The presence of hydrophobic amino acids contributes to the peptide's ability to insert into and disrupt the lipid bilayer of microbial membranes. The formation of an amphipathic α-helix, with distinct hydrophobic and hydrophilic faces, is a common feature of many AMPs, including the Brevinin family. This structural arrangement is critical for membrane interaction and subsequent disruption. nih.gov Studies on Brevinin-2 analogs have shown that a well-defined hydrophobic face is essential for antimicrobial activity. nih.govnih.gov

Furthermore, the presence of specific motifs, such as the C-terminal "Rana box" (a disulfide-bridged loop), can influence the peptide's stability and activity. While some studies suggest that this feature can stabilize the α-helical structure, others have found that its removal can, in some cases, enhance antimicrobial activity, indicating that its role is not universally essential for bioactivity across all Brevinin-2 peptides. nih.govmdpi.com

Structure-Function Dissection through Analog Design and Modification of Brevinin-2-RA14

The systematic design and modification of Brevinin-2 peptide analogs have been instrumental in elucidating the specific roles of individual amino acids and structural domains. This approach allows for the fine-tuning of biological activity, aiming to enhance antimicrobial potency while minimizing toxicity to host cells.

Impact of Residue Substitutions on Selective Biological Activities

The substitution of specific amino acid residues has been shown to have a profound impact on the biological activity of Brevinin-2 peptides. For instance, replacing negatively charged amino acids with cationic residues like lysine can increase the net positive charge and, consequently, the antimicrobial activity. mdpi.com

In a study on Brevinin-2GUb, analogs were designed to explore the structure-activity relationship. The replacement of negatively charged residues with lysine in the analog tB2U-K resulted in a peptide with a +4 net charge and enhanced hydrophobicity and amphipathicity compared to the parent peptide. mdpi.com Further modifications, such as the substitution of threonine with lysine to create tB2U-6K, led to a significant improvement in activity against bacteria, including clinical isolates and fungi. nih.govnih.gov

The position of certain residues is also critical. For example, a proline residue at position 14 is often found in Brevinin-1 peptides and is known to induce a kink in the helical structure. nih.gov A study on the Brevinin-2 peptide, Brevinin-2GHk, revealed that substitution of a proline at position 14 affected the peptide's ability to form an α-helix, thereby impacting its membrane-disrupting potential. nih.gov

The following table summarizes the effects of specific residue substitutions on the bioactivity of Brevinin-2 analogs:

Parent PeptideAnalogModificationImpact on Bioactivity
Brevinin-2GUbtB2U-KReplacement of negatively charged amino acids with LysineIncreased net positive charge (+4), enhanced hydrophobicity and amphipathicity. mdpi.com
tB2U-KtB2U-6KReplacement of Threonine with LysineDrastically improved activity against bacteria, including clinical isolates and fungi. nih.govnih.gov
Brevinin-2GHk[P14A]BR2GK(1-25)aSubstitution of Proline at position 14 with AlanineAltered α-helical conformation, influencing membrane disruption. nih.gov

Modulation of Amphipathicity and Charge Distribution for Enhanced Specificity

The targeted modulation of amphipathicity and charge distribution is a key strategy for developing Brevinin-2 analogs with enhanced specificity for microbial cells over host cells. By carefully arranging hydrophobic and cationic residues, it is possible to optimize the peptide's interaction with bacterial membranes while minimizing its lytic effect on erythrocytes.

Truncation of the peptide chain is one method to modulate these properties. Studies on Brevinin-2GUb and Brevinin-2GHk have shown that N-terminal fragments of the peptide can retain or even exhibit improved antimicrobial activity with reduced cytotoxicity. nih.govnih.govnih.gov For example, the N-terminal 1-19 fragment of Brevinin-2GUb was identified as the core active region, containing the complete hydrophobic face necessary for antimicrobial action. nih.govnih.gov

The design of analogs often involves a careful balance between increasing the net positive charge and maintaining an optimal level of hydrophobicity. While a higher positive charge generally enhances antimicrobial activity, excessive hydrophobicity can lead to increased hemolytic activity. researchgate.net Therefore, the goal is to achieve a "sweet spot" where the peptide is highly active against microbes but minimally toxic to the host.

The following table illustrates how modifications to Brevinin-2 analogs affect their physicochemical properties and, consequently, their biological activity:

PeptideNet ChargeHydrophobicityAmphipathicityKey Finding
Brevinin-2GUb+2HighModerateParent peptide with modest antimicrobial activity. mdpi.com
tB2U (truncated Brevinin-2GUb)+1LowerIncreasedRemoval of the C-terminal "Rana box" and C-terminal amidation. mdpi.com
tB2U-K+4HigherHigherIncreased net charge enhances antimicrobial potential. mdpi.com
tB2U-6K+6HigherHigherFurther increase in charge and optimized amphipathicity leads to potent, broad-spectrum activity with low toxicity. nih.govnih.gov

Molecular Mechanisms of Action of Brevinin 2 Ra14 Peptide in Biological Systems

Interactions with Microbial Cellular Components

The primary mode of action for many antimicrobial peptides, including those in the Brevinin-2 (B1175259) family, involves direct interaction with and disruption of microbial cells. This interaction is multifaceted, targeting the cell membrane and essential intracellular processes.

The initial and most critical step in the antimicrobial action of Brevinin-2 peptides is their interaction with the microbial cell membrane. The cationic (positively charged) nature of these peptides facilitates an electrostatic attraction to the anionic (negatively charged) components of bacterial membranes, such as phospholipids (B1166683). nih.gov This interaction leads to membrane permeabilization and disruption through several proposed models. nih.govresearchgate.net

Two principal mechanisms are the "barrel-stave" and "carpet-like" models. nih.govnih.gov

Barrel-Stave and Toroidal Pore Models: In these models, the peptides insert themselves into the lipid bilayer. researchgate.net In the barrel-stave mechanism, the peptides aggregate to form a pore resembling the staves of a barrel, creating a channel through the membrane. The toroidal pore model is similar, but the peptides induce the lipid monolayers to bend inward, creating a pore lined by both the peptides and the lipid head groups. nih.govresearchgate.net These pores allow for the leakage of cellular contents, leading to cell death. nih.gov

Carpet-Like Model: In this non-perforating mechanism, the peptides accumulate on the surface of the membrane, aligning parallel to the lipid bilayer in a "carpet-like" fashion. researchgate.netfrontiersin.org This coating disrupts the membrane's curvature and integrity. Once a threshold concentration is reached, the peptides can act like a detergent, dissolving the membrane into micelles, which causes catastrophic leakage and cell lysis. researchgate.net

The specific modality used by a given Brevinin-2 peptide may depend on its concentration, its specific amino acid sequence, and the composition of the target membrane. researchgate.net

Following membrane permeabilization, a critical consequence is the rapid disruption of the cell's internal environment. The formation of pores or defects in the membrane leads to an uncontrolled flux of ions, disrupting the electrochemical gradients that are essential for cellular processes.

While membrane disruption is a primary mechanism for many AMPs, some can translocate across the cell membrane without causing significant damage and interact with intracellular targets. nih.gov A key intracellular target for certain AMPs is nucleic acids (DNA and RNA). nih.govnih.gov

For instance, the antimicrobial peptide buforin II is known to enter bacterial cells and bind to their DNA and RNA, inhibiting essential cellular processes. nih.govresearchgate.net This interaction is often mediated by electrostatic forces between the positively charged peptide and the negatively charged phosphate (B84403) backbone of the nucleic acids. nih.gov While direct evidence for Brevinin-2-RA14 binding to DNA is not extensively documented, the ability of other AMPs to target nucleic acids suggests it as a potential secondary mechanism of action. researchgate.net This intracellular activity could inhibit macromolecule synthesis and gene expression, ultimately leading to bacterial death. researchgate.net

Beyond nucleic acids, AMPs can interfere with other intracellular components, including enzymes and other proteins. researchgate.net The ability of Brevinin-2R to induce leakage of the enzyme cathepsin from lysosomes is a clear example of an interaction that disrupts normal enzymatic function within the cell. nih.gov While direct inhibition of specific microbial enzymes by Brevinin-2 peptides is a less-studied area, the potential for such interactions exists. The disruption of protein-protein interactions is another emerging area of interest for therapeutic development, and AMPs could potentially interfere with essential bacterial protein complexes. nih.gov

Summary of Microbial Interaction Mechanisms

Mechanism Description Associated Peptides (Examples)
Membrane Permeabilization Formation of pores (barrel-stave, toroidal) or detergent-like disruption (carpet model) of the cell membrane. nih.govnih.govresearchgate.net Brevinin-2 Family, Cecropin P1, Magainin 2 nih.govfrontiersin.org
Homeostasis Disruption Depolarization of mitochondrial membrane, reduction of ATP, and leakage of lysosomal enzymes. nih.gov Brevinin-2R nih.gov

| Nucleic Acid Interaction | Translocation into the cell to bind DNA or RNA, inhibiting replication and transcription. nih.govresearchgate.net | Buforin II nih.govnih.gov |

Modulation of Host Innate Immune Responses by Brevinin-2-RA14

In addition to their direct antimicrobial effects, Brevinin-2 peptides can also act as immunomodulators, influencing the host's innate immune system to help clear infections. nih.gov

Brevinin-2 peptides have been shown to stimulate the release of cytokines, which are signaling molecules that mediate inflammatory and immune responses. nih.gov This activation of the innate immune system can occur via pathways involving Toll-like receptors (TLRs), which are pattern recognition receptors that detect microbial components. frontiersin.orgmdpi.com

Studies have demonstrated that peptides from the Brevinin family can stimulate the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF) and various interleukins (IL), through the Toll-like receptor-2 (TLR-2) pathway. nih.gov Specifically, Brevinin-2R has been shown to increase the expression of the pro-inflammatory cytokines IL-1β and IL-8 in human lung epithelial cells and IL-1β and IL-6 in liver cancer cells. medilam.ac.irresearchgate.net By triggering a localized inflammatory response, the peptide can enhance the recruitment of immune cells to the site of infection, bolstering the host's natural defenses.

Table of Mentioned Compounds

Compound Name Class/Type Role/Significance
Brevinin-2R Antimicrobial Peptide A member of the Brevinin-2 family; used in studies of mechanism of action. nih.gov
Brevinin-2GU / 2GUb Antimicrobial Peptide Members of the Brevinin-2 family. nih.govnih.gov
B2RP-ERa Antimicrobial Peptide A member of the Brevinin family studied for cytokine release. nih.gov
Buforin II Antimicrobial Peptide An AMP known to translocate into cells and bind nucleic acids. nih.govnih.gov
Cathepsin Enzyme (Protease) An enzyme that leaks from lysosomes upon interaction with Brevinin-2R. nih.gov
Interleukin-1β (IL-1β) Cytokine Pro-inflammatory cytokine whose expression is increased by Brevinin-2R. medilam.ac.irresearchgate.net
Interleukin-6 (IL-6) Cytokine Pro-inflammatory cytokine whose expression is increased by Brevinin-2R. medilam.ac.ir
Interleukin-8 (IL-8) Cytokine Pro-inflammatory cytokine whose release is stimulated by the Brevinin family. nih.govresearchgate.net
Tumor Necrosis Factor-alpha (TNF-α) Cytokine Pro-inflammatory cytokine whose release is stimulated by the Brevinin family. nih.gov

| Toll-like Receptor-2 (TLR-2) | Receptor Protein | A host cell receptor involved in the innate immune response to Brevinin peptides. nih.gov |

Signaling Pathway Activation (e.g., DAF-2/DAF-16 Pathway in Caenorhabditis elegans)

Research utilizing the model organism Caenorhabditis elegans has shed light on the immunomodulatory effects of the Brevinin-2 family of peptides, which includes Brevinin-2-RA14. These peptides have been shown to activate the DAF-2/DAF-16 signaling pathway, a highly conserved insulin/IGF-1 signaling cascade that plays a critical role in regulating longevity, stress resistance, and innate immunity. mdpi.comnih.govnih.gov

In the context of a bacterial infection, such as with Methicillin-resistant Staphylococcus aureus (MRSA), the DAF-2 pathway is a key regulator of the host's defense response. mdpi.com The DAF-16 transcription factor is a central component of this pathway. nih.gov Under normal conditions, DAF-16 is phosphorylated and sequestered in the cytoplasm. However, upon infection and in the presence of certain Brevinin-2 peptides, DAF-16 is dephosphorylated and translocates to the nucleus. mdpi.com

Once in the nucleus, DAF-16 activates the transcription of a suite of downstream target genes involved in the immune response. mdpi.com One such crucial gene is lys-7, which encodes a lysozyme (B549824) with potent antibacterial activity. Studies have demonstrated that treatment with specific Brevinin-2 peptides leads to a significant upregulation of lys-7 mRNA and protein expression in C. elegans infected with MRSA. mdpi.com This activation of the DAF-2/DAF-16 pathway and subsequent induction of antimicrobial gene expression contribute to the increased survival of the host organism. mdpi.com

The ability of Brevinin-2 family peptides to modulate this ancient and conserved signaling pathway highlights a sophisticated mechanism of action that extends beyond simple membrane disruption. It underscores the peptide's role in actively stimulating the host's innate immune system to combat infection.

Regulation of Virulence Factor Expression in Pathogens

Beyond their direct bactericidal effects, antimicrobial peptides like Brevinin-2-RA14 can also influence the expression of virulence factors in pathogenic bacteria. While direct studies on Brevinin-2-RA14's specific effects on a wide array of virulence genes are still emerging, the potent activity of the Brevinin-2 family against formidable pathogens like Pseudomonas aeruginosa suggests such a regulatory role. nih.govresearchgate.net

Pseudomonas aeruginosa is an opportunistic human pathogen known for its arsenal (B13267) of virulence factors, which are often regulated by complex systems such as quorum sensing. These factors include toxins, proteases, and components of the biofilm matrix. nih.govnih.gov The interaction of antimicrobial peptides with the bacterial cell can induce a stress response in the pathogen, leading to alterations in gene expression. This can manifest as either an upregulation or downregulation of virulence factor production.

For instance, subinhibitory concentrations of certain antibiotics have been shown to modulate the expression of virulence-related genes in P. aeruginosa. nih.gov It is plausible that Brevinin-2-RA14 could exert similar effects. By perturbing the bacterial membrane or other cellular processes, the peptide could interfere with the signaling cascades that control the expression of virulence genes. This could potentially reduce the pathogen's ability to cause disease, even at concentrations below the minimal inhibitory concentration (MIC) required for outright killing. The disruption of these virulence programs represents a significant, albeit less direct, mechanism of the peptide's antimicrobial efficacy.

Mechanisms Underlying Selective Biological Activities of Brevinin-2-RA14 (e.g., Differential Interactions with Microbial vs. Host Membranes)

A hallmark of many antimicrobial peptides, including those of the Brevinin-2 family, is their ability to selectively target microbial cells while exhibiting lower toxicity towards host cells. nih.govnih.gov This selectivity is crucial for their potential as therapeutic agents and is primarily attributed to the differences in membrane composition between prokaryotic and eukaryotic cells.

Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. nih.gov In contrast, the outer leaflet of most eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral charge. researchgate.net

The cationic nature of Brevinin-2 peptides, conferred by the presence of positively charged amino acid residues like lysine (B10760008) and arginine, facilitates a strong electrostatic attraction to the negatively charged bacterial membranes. nih.gov This initial interaction is a prerequisite for the subsequent steps of membrane permeabilization and cell death. nih.gov

Furthermore, the amphipathic structure of these peptides, characterized by distinct hydrophobic and hydrophilic regions, is critical for their mechanism of action. nih.gov Upon binding to the bacterial membrane, the peptide is thought to adopt an α-helical conformation. nih.gov This structure allows the hydrophobic face of the helix to insert into the lipid bilayer, while the hydrophilic face remains exposed to the aqueous environment. This insertion disrupts the membrane's integrity, leading to the formation of pores or other forms of membrane perturbation, ultimately resulting in the leakage of cellular contents and cell death. nih.gov

Table 1: Key Molecular Mechanisms of Brevinin-2 Family Peptides

MechanismTargetOrganism/SystemOutcome
Signaling Pathway ActivationDAF-2/DAF-16 PathwayCaenorhabditis elegansUpregulation of antimicrobial genes (e.g., lys-7), enhanced innate immunity, and increased host survival. mdpi.com
Regulation of Virulence Factor ExpressionBacterial Gene Expression MachineryPathogenic Bacteria (e.g., P. aeruginosa)Potential modulation (upregulation or downregulation) of genes encoding toxins, proteases, and biofilm components, leading to reduced pathogenicity. nih.govnih.gov
Selective Membrane PermeabilizationAnionic Phospholipids in Bacterial MembranesBacteriaElectrostatic attraction followed by membrane insertion and disruption, leading to cell lysis. nih.govnih.gov
Low Interaction with Host MembranesZwitterionic Phospholipids in Eukaryotic MembranesHost OrganismsReduced cytotoxicity and hemolytic activity, contributing to selective toxicity. nih.govresearchgate.net

Ecological and Evolutionary Biology of Brevinin 2 Ra14 Peptide Precursor

Biological Role of Brevinin-2-RA14 in Amphibian Defense and Survival

Amphibian skin is a vital organ involved in respiration, water balance, and, critically, defense against a myriad of pathogens in their environment. nih.gov The granular glands in the skin produce and secrete a diverse array of biologically active substances, including antimicrobial peptides like those from the Brevinin-2 (B1175259) family. nih.govnih.gov These peptides are a first line of defense, providing protection against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov

The Brevinin-2 peptides, including those derived from precursors like Brevinin-2-RA14, exhibit potent antimicrobial activity. nih.govnih.gov For instance, members of the brevinin-2 family have been shown to be effective against pathogenic bacteria such as Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.gov The mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell death. nih.gov This broad-spectrum activity is vital for amphibians to survive in environments teeming with potential pathogens.

Interestingly, some brevinin peptides can also influence the microbial community on the amphibian's skin. A study on brevinin-1Ma revealed that while it inhibited fungal pathogens, it surprisingly enhanced the growth of certain probiotic bacteria. nih.gov This suggests a sophisticated role for these peptides in not just eliminating threats but also in shaping a beneficial skin microbiome.

Evolutionary Drivers of Brevinin-2-RA14 Peptide Diversification

The remarkable diversity observed within the Brevinin-2 peptide family is a testament to the strong evolutionary pressures exerted by a constantly evolving microbial world. The primary drivers behind this diversification are gene duplication and positive selection, which work in concert to generate novel peptide variants with potentially enhanced or new functions.

Gene duplication is a fundamental process in evolution that provides the raw genetic material for the evolution of new functions. nih.gov Studies on the genes encoding antimicrobial peptides in ranid frogs have revealed the presence of multiple gene copies, or loci, for brevinin peptides. nih.gov The existence of more than two alleles per individual is a clear indicator of multiple gene copies for these AMPs. nih.gov This multilocus system allows for the accumulation of mutations in the duplicated genes, leading to the generation of a diverse arsenal (B13267) of antimicrobial peptides. nih.gov The similarity between different groups of AMPs, such as Temporins and Brevinins, can be explained by several duplication events followed by subsequent evolutionary divergence. nih.gov

Once gene duplication has occurred, positive selection acts on the resulting paralogs to drive the rapid evolution of new peptide functions. Positive selection, also known as diversifying selection, favors new, advantageous mutations. In the context of antimicrobial peptides, this often translates to alterations in the peptide's sequence that enhance its efficacy against specific pathogens or broaden its spectrum of activity.

Studies employing codon evolution models have found strong evidence of positive selection acting on the mature peptide region of brevinin genes. nih.govjournament.com This is particularly concentrated in the hypervariable region of the mature peptide, where amino acid changes are most likely to alter the peptide's biological activity. nih.gov The constant co-evolutionary "arms race" between the amphibian host and its pathogens is a major driver of this positive selection, as the host must continually evolve new defenses to counter microbial resistance. nih.gov

Phylogenetic Analysis and Species-Specific Peptide Variation within the Brevinin-2 Family

Phylogenetic analyses of the Brevinin-2 family and other related antimicrobial peptides provide insights into their evolutionary relationships and the diversification patterns across different amphibian species. These studies often reveal that peptides from closely related species cluster together, suggesting that much of the diversification has occurred after species divergence through gene duplication and subsequent evolution. nih.gov

However, the molecular variation within a particular AMP family can be extensive, meaning that a peptide from one species rarely has an identical amino acid sequence in another, even among closely related species. researchgate.net This high degree of species-specific variation is a hallmark of the rapid evolution characteristic of these defense peptides. For example, while Rana sphenocephala and Rana pipiens are closely related, their brevinin peptides show distinct clustering patterns. nih.gov

The primary structure of Brevinin-2 is not highly conserved across species, with only a few invariant amino acid residues, such as Lys⁷, Cys²⁷, Lys²⁸, and Cys³³. nih.gov This lack of strong conservation, particularly in the mature peptide region, reflects the ongoing evolutionary pressure to adapt to different pathogenic threats encountered by different species in their unique ecological niches.

Table 1: Examples of Brevinin-2 Family Peptides and their Source Species

Peptide Name Source Species
Brevinin-2PRa Rana pirica (Hokkaido frog) nih.gov
Brevinin-2R Rana ridibunda (Marsh frog) nih.gov
Brevinin-2GU Hylarana guntheri nih.gov
Brevinin-2MP Microhyla pulchra nih.gov
Brevinin-2SSb Glandirana susurra (Wrinkled frog) mdpi.com

Population Genetics and Allelic Polymorphism of Brevinin-2-RA14 Genes

Population genetic studies of brevinin genes provide a finer scale of resolution for understanding their evolutionary dynamics. These studies have revealed high levels of gene diversity and allelic polymorphism within populations of the same species. nih.gov This intraspecific variation is crucial for the population's ability to respond to a diverse and changing array of local pathogens.

One interesting finding is the evidence of trans-specific polymorphism, where the same or very similar alleles are found in different, albeit related, species. nih.govjournament.com This suggests that some of these alleles predate the divergence of the species and have been maintained in both lineages, likely due to balancing selection, which favors the maintenance of multiple alleles in a population.

Advanced Research Methodologies and Future Directions in Brevinin 2 Ra14 Peptide Precursor Research

Omics-Based Approaches for Discovery and Characterization

Modern high-throughput technologies have revolutionized the discovery and characterization of antimicrobial peptides (AMPs) like those derived from the Brevinin-2-RA14 precursor. By examining the complete set of genetic transcripts or peptides, researchers can gain a comprehensive view of the diversity and regulation of these important molecules.

Transcriptomics for Gene Identification and Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a cornerstone for identifying the genes that encode peptide precursors like Brevinin-2-RA14. mit.edu By employing techniques such as RNA sequencing (RNA-seq), scientists can capture a snapshot of all expressed genes in a specific tissue, such as the skin of frogs, which are a rich source of Brevinin peptides. scilit.comresearchgate.net

The general workflow involves extracting total RNA from the tissue, converting it to more stable complementary DNA (cDNA), and then using next-generation sequencing (NGS) to read the sequences of these cDNA fragments. youtube.com These sequences are then assembled and compared against existing databases to identify genes encoding known peptide families or to discover entirely new ones. nih.govnih.gov This "shotgun" transcriptomic approach has been instrumental in identifying the precursor sequences of numerous Brevinin peptides from various frog species. nih.gov

Furthermore, gene expression profiling through transcriptomics reveals how the production of these peptide precursors is regulated. youtube.com For instance, researchers can compare the transcriptomes of frogs under different conditions, such as in response to a pathogen, to see if the expression of the Brevinin-2-RA14 precursor gene is upregulated, suggesting its role in the innate immune response. youtube.comresearchgate.net This provides vital clues about the peptide's biological function. nih.gov

Table 1: Key Applications of Transcriptomics in Brevinin Precursor Research

ApplicationDescriptionKey Techniques
Gene Discovery Identification of novel and known genes encoding Brevinin-2 (B1175259) peptide precursors from tissue samples.RNA-Seq, cDNA library construction, de novo assembly.
Precursor Sequence Analysis Determining the full amino acid sequence of the precursor protein, including the signal peptide, acidic pro-region, and mature peptide domain.Sequence alignment, open reading frame (ORF) prediction.
Expression Profiling Quantifying the changes in gene expression in response to stimuli (e.g., infection, injury) to infer biological function.Quantitative PCR (qPCR), Differential Gene Expression (DGE) analysis.
Phylogenetic Analysis Comparing precursor gene sequences across different species to understand the evolutionary relationships within the Brevinin family.Homology searching, phylogenetic tree construction.

Peptidomics for Mature Peptide Identification and Diversity Mapping

While transcriptomics identifies the genetic blueprint, peptidomics focuses on the end product: the mature, functional peptides. researchgate.net Peptidomics is the comprehensive analysis of all peptides in a biological sample and is essential for confirming that the peptide encoded by the Brevinin-2-RA14 precursor gene is actually produced and for discovering any post-translational modifications. researchgate.netnih.gov

The process typically begins with the extraction of peptides from a source, such as frog skin secretions. This complex mixture is then separated, often using techniques like high-performance liquid chromatography (HPLC). nih.gov The separated fractions are subsequently analyzed by mass spectrometry (MS), a technique that measures the mass-to-charge ratio of molecules. nih.govmdpi.com

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is a common method used to determine the precise molecular masses of the peptides in the mixture. nih.gov For sequencing, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific peptide is selected, fragmented, and the masses of the fragments are measured, allowing for the determination of its amino acid sequence. This peptidomic analysis provides definitive proof of the mature peptide's primary structure and can reveal the existence of multiple isoforms or variations arising from a single precursor. nih.govelsevierpure.com

Table 2: Peptidomics Workflow for Brevinin-2 Peptide Analysis

StepPurposeCommon Techniques
1. Extraction Isolate peptides from biological samples (e.g., skin secretions).Acidic extraction, solid-phase extraction.
2. Separation Reduce the complexity of the peptide mixture.Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
3. Identification Determine the molecular mass and amino acid sequence of the peptides.Mass Spectrometry (MS), Tandem MS (MS/MS), MALDI-TOF MS.
4. Validation Confirm the identity and activity of the discovered peptides.Chemical synthesis, bioassays.

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

Understanding how Brevinin-2 peptides function requires a detailed knowledge of their three-dimensional structure and how they interact with their targets, such as bacterial membranes. Advanced spectroscopic techniques provide these crucial insights at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, under conditions that can mimic their physiological environment. researchgate.netspringernature.com This method is invaluable for understanding the conformation of mature peptides derived from the Brevinin-2-RA14 precursor. scilit.comresearchgate.net

For structural studies, researchers often use two-dimensional (2D) NMR experiments. researchgate.net Techniques like Total Correlation Spectroscopy (TOCSY) help in identifying the amino acid spin systems, while Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space (typically < 5 Å), which is crucial for determining the peptide's fold. uzh.ch

NMR studies on Brevinin peptides have revealed that their structure is highly dependent on the environment. For example, a peptide might be unstructured (random coil) in an aqueous solution but fold into a distinct α-helical structure in the presence of a membrane-mimicking solvent (like trifluoroethanol) or detergent micelles. scilit.comresearchgate.net This induced folding is a key aspect of their mechanism of action.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to analyze the secondary structure of peptides. americanpeptidesociety.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. americanpeptidesociety.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures. americanpeptidesociety.org

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils have a large negative band near 200 nm.

CD spectroscopy is widely used to study Brevinin peptides, confirming the findings from NMR that they often adopt an α-helical conformation in membrane-like environments. scilit.comresearchgate.net By comparing the CD spectra of a peptide in a simple buffer versus in the presence of lipids or membrane-mimicking micelles, researchers can monitor the conformational changes that are critical for the peptide's function. researchgate.netdoaj.org

Fluorescence Spectroscopy for Interaction Studies

Fluorescence spectroscopy is an extremely sensitive technique used to study the interactions between a peptide and its environment, such as a lipid membrane. nih.govnih.govspringernature.com This method often utilizes the intrinsic fluorescence of aromatic amino acids within the peptide, particularly Tryptophan. unito.it

When a Tryptophan residue moves from a polar aqueous environment to a non-polar (hydrophobic) environment, such as the interior of a lipid bilayer, its fluorescence properties (e.g., emission maximum wavelength and quantum yield) change. unito.it Researchers can monitor these changes to determine how deeply the peptide inserts into the membrane. nih.gov

For Brevinin peptides, fluorescence studies can reveal the affinity of the peptide for different types of model membranes and provide details on the orientation and aggregation state of the peptide within the bilayer. nih.gov These experiments have been critical in demonstrating that Brevinin peptides interact with and disrupt membrane integrity, which is a key mechanism of their antimicrobial action. researchgate.net

Live Imaging Techniques in Model Organisms

The dynamic interaction of antimicrobial peptides (AMPs) with pathogens and host cells necessitates advanced imaging techniques that can capture these processes in real-time. While direct live imaging studies specifically on the Brevinin-2-RA14 peptide precursor are still emerging, research on closely related Brevinin peptides provides a strong precedent and a clear methodological blueprint.

Fluorescently labeling Brevinin peptides, for instance, allows for their direct visualization within a living organism. nih.gov Techniques like confocal laser scanning microscopy can then track the peptide's journey, from its initial interaction with microbial membranes to its potential translocation into the cytoplasm. nih.govmdpi.com This provides invaluable spatiotemporal data on its mode of action. nih.gov

A prime example of a model organism used in such studies is the nematode Caenorhabditis elegans. nih.gov Its transparency and well-characterized genetics make it an excellent in vivo system for studying host-pathogen interactions and the efficacy of antimicrobial agents. In studies involving the broader Brevinin-2 family, C. elegans infection models, typically with pathogenic bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), have been instrumental. Researchers can observe the ability of these peptides to enhance the survival of infected nematodes, indicating their anti-infective properties in a whole-animal context.

In vitro Biological Model Systems for Mechanistic Elucidation

To dissect the fundamental mechanisms of Brevinin-2-RA14's activity, researchers employ a variety of in vitro model systems that mimic different aspects of its biological environment.

Liposome and Artificial Membrane Models

To understand how Brevinin-2-RA14 interacts with and disrupts microbial membranes, researchers utilize liposomes and artificial membrane models. mdpi.comnih.gov These synthetic vesicles can be tailored to mimic the lipid composition of bacterial or eukaryotic cell membranes. mdpi.com By observing the peptide's ability to induce leakage of encapsulated fluorescent dyes from these liposomes, scientists can quantify its membrane-permeabilizing activity. mdpi.com

Studies on Brevinin and other AMPs have demonstrated that they can cause significant deformation and even rupture of liposomes. mdpi.com The degree of this disruption can be correlated with the peptide's structural features, such as its helicity and amphipathicity. mdpi.com These models allow for a controlled investigation of how factors like lipid composition and membrane fluidity influence the peptide's activity, providing insights that are difficult to obtain in the complexity of a living cell. mdpi.comnih.gov

Model SystemInformation GainedKey Findings for Related Peptides
Liposomes Membrane permeabilization, lytic activityInduction of dye leakage, vesicle deformation and rupture. mdpi.commdpi.com
Artificial Membranes Peptide-lipid interactions, membrane insertionDemonstration of peptide binding and insertion into the lipid bilayer. mdpi.com

Microbial Cell Culture Models for Direct Interaction Studies

Direct interaction studies using microbial cell cultures are fundamental to characterizing the antimicrobial spectrum and potency of Brevinin-2-RA14. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are performed on a panel of clinically relevant bacteria and fungi.

These models have been used extensively for the Brevinin family of peptides, revealing their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, Brevinin-2 related peptides have shown potent activity against multidrug-resistant strains of Acinetobacter baumannii. nih.gov Time-kill kinetic assays, which measure the rate at which the peptide kills a microbial population, provide further insight into its bactericidal or bacteriostatic nature.

Non-Human Organismal Models (e.g., Caenorhabditis elegans infection models)

As introduced in the context of live imaging, Caenorhabditis elegans serves as a powerful non-human organismal model for assessing the in vivo efficacy of Brevinin-2-RA14. nih.gov The nematode's innate immune system shares some conserved pathways with higher organisms, making it a relevant model for studying host defense. nih.gov

In a typical C. elegans infection model, the nematodes are infected with a pathogen, and their survival is monitored in the presence and absence of the peptide. Studies with Brevinin-2 family peptides have demonstrated a significant increase in the survival rate of MRSA-infected C. elegans, highlighting the therapeutic potential of these peptides. These models bridge the gap between in vitro assays and more complex vertebrate systems.

Computational Biology and Predictive Modeling for Brevinin-2-RA14 Peptide Design and Interaction Studies

Computational biology and predictive modeling are becoming indispensable tools in the study and development of antimicrobial peptides like Brevinin-2-RA14. nih.govmdpi.com These in silico approaches accelerate the research process by predicting peptide structure, function, and interactions, thereby guiding the rational design of novel analogues with improved properties. mdpi.com

The foundational element for these studies is the amino acid sequence of the this compound. The precursor typically contains a signal peptide, an acidic spacer, and the mature peptide sequence. nih.gov

Table of Predicted Structural Properties of Brevinin Peptides:

Computational Tool Application Predicted Outcome for Brevinin Family
PEP-FOLD, I-TASSER Secondary and Tertiary Structure Prediction Prediction of α-helical domains, which are crucial for antimicrobial activity. nih.gov
Heliquest Helical Wheel Projection Visualization of the amphipathic nature of the peptide, separating hydrophobic and hydrophilic residues.
Molecular Dynamics (MD) Simulations Peptide-Membrane Interaction Simulation of the peptide's approach, binding, and insertion into a model lipid bilayer. nih.gov

| Machine Learning Algorithms | De novo Peptide Design | Generation of novel peptide sequences with high predicted antimicrobial activity and low toxicity. nih.gov |

By analyzing the structure-activity relationships of existing Brevinin peptides, computational models can identify key residues and motifs responsible for antimicrobial activity and cytotoxicity. nih.gov For example, it is understood that the cationic nature of these peptides facilitates their initial electrostatic attraction to the negatively charged bacterial membranes. nih.gov Subsequent hydrophobic interactions drive the insertion and disruption of the membrane. nih.gov

Predictive models can then be used to design new Brevinin-2-RA14 analogues with, for instance, an optimized charge distribution or enhanced amphipathicity to improve antimicrobial potency while minimizing hemolytic activity. nih.gov These computationally designed peptides can then be synthesized and tested in the in vitro and in vivo models described above, creating a powerful iterative cycle of design, testing, and refinement. nih.govyoutube.com

Q & A

Basic Question: What experimental methodologies are recommended for determining the primary structure of Brevinin-2-RA14 peptide precursor?

Answer:
To determine the primary structure, use a combination of mass spectrometry (MS) for molecular weight determination and Edman degradation for N-terminal sequencing. For post-translational modifications (e.g., disulfide bonds), employ tandem MS (MS/MS) with collision-induced dissociation (CID) . Pair these with circular dichroism (CD) to assess secondary structural elements (α-helices, β-sheets) under varying pH conditions. Validate results using nuclear magnetic resonance (NMR) for 3D structural insights. Ensure sample purity via reverse-phase HPLC with a C18 column and a gradient elution system (e.g., 0.1% TFA in water/acetonitrile) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for Brevinin-2-RA14 across different experimental models?

Answer:
Address discrepancies by:

  • Standardizing assay conditions : Use identical cell lines (e.g., HEK293 for membrane permeability assays) and pathogen strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Control for peptide stability : Pre-treat samples with protease inhibitors (e.g., PMSF) and quantify degradation via liquid chromatography-mass spectrometry (LC-MS) .
  • Apply meta-analysis frameworks : Use SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) to systematically compare studies . For example, re-analyze conflicting MIC (Minimum Inhibitory Concentration) values using a random-effects model to account for inter-study heterogeneity .

Basic Question: What in vitro assays are suitable for evaluating the antimicrobial efficacy of Brevinin-2-RA14?

Answer:

  • Broth microdilution assay : Follow CLSI guidelines (M07-A10) to determine MICs against Gram-negative (Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) strains. Include polymyxin B as a positive control .
  • Time-kill kinetics : Monitor bacterial viability at 0, 2, 4, 6, and 24 hours post-exposure using colony-forming unit (CFU) counts .
  • Hemolysis assay : Use fresh human erythrocytes (2% suspension in PBS) to assess toxicity. Calculate the HC50 (concentration causing 50% hemolysis) and compare to therapeutic indices .

Advanced Question: How can computational modeling enhance the design of Brevinin-2-RA14 analogs with improved stability?

Answer:

  • Molecular dynamics (MD) simulations : Use GROMACS or AMBER to simulate peptide-lipid bilayer interactions over 100 ns. Analyze hydrogen bonding patterns and solvent-accessible surface area (SASA) to predict aggregation-prone regions .
  • Machine learning (ML) : Train models on datasets like APD3 (Antimicrobial Peptide Database) to predict proteolytic cleavage sites. Optimize sequences using genetic algorithms to reduce susceptibility to chymotrypsin .
  • Free-energy calculations : Apply MM/PBSA to estimate binding affinities for target membranes versus human cell models .

Basic Question: What guidelines should be followed for ethical reporting of preclinical studies involving Brevinin-2-RA14?

Answer:

  • NIH Guidelines : Adhere to ARRIVE 2.0 for animal studies, including detailed descriptions of sample sizes, randomization, and blinding .
  • Data transparency : Deposit raw spectral data (MS, NMR) in repositories like PRIDE or MetaboLights. For in vivo toxicity, report LD50 values with 95% confidence intervals .
  • Peer-review frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate research objectives .

Advanced Question: What strategies mitigate batch-to-batch variability in solid-phase peptide synthesis (SPPS) of Brevinin-2-RA14?

Answer:

  • Optimize resin loading : Use Fmoc-protected Rink amide resin with a substitution level of 0.3–0.6 mmol/g to prevent aggregation .
  • Real-time monitoring : Implement in situ FTIR to track deprotection efficiency (≥98% for Fmoc removal). Adjust coupling times for problematic residues (e.g., arginine) .
  • Post-synthesis QC : Apply HPLC-MS purity thresholds (>95%) and validate endotoxin levels via LAL assay (<0.1 EU/μg) .

Basic Question: How should researchers validate the specificity of Brevinin-2-RA14 interactions with microbial membranes?

Answer:

  • Fluorescence assays : Use NPN (1-N-phenylnaphthylamine) uptake assays to quantify outer membrane disruption. Compare to melittin as a positive control .
  • Calcein leakage assay : Load liposomes (mimicking microbial membranes) with calcein and measure dye release via fluorescence dequenching at λex/λem = 490/520 nm .
  • Surface plasmon resonance (SPR) : Immobilize lipid bilayers on L1 chips and analyze binding kinetics (ka, kd) .

Advanced Question: What statistical approaches are optimal for analyzing dose-response relationships in Brevinin-2-RA14 bioactivity studies?

Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC50/IC50 values with 95% CIs .
  • ANOVA with post-hoc tests : Use Tukey’s HSD for multiple comparisons in hemolysis assays. Correct for family-wise error rates via Bonferroni adjustment .
  • Bayesian hierarchical modeling : Account for inter-experiment variability when pooling data from multi-lab studies .

Key Resources for Methodological Rigor

  • Experimental protocols : Follow and for reagent preparation and assay standardization.
  • Data analysis : Apply frameworks from (PICO/FINER) and 13 (SPIDER).
  • Ethical compliance : Adhere to (NIH guidelines) and 9 (research protocol design).

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